N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H13Cl2F3N2O3S and its molecular weight is 477.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Characterization
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide is part of a class of compounds extensively studied for their pharmacological applications. Its structural analogs have demonstrated various pharmacological actions. For instance, similar compounds have been identified as potent and selective agonists of the human beta3-adrenergic receptor, playing a significant role in the management of conditions related to this receptor's activity (Tang et al., 2002).
Biochemical Evaluation
Compounds structurally similar to this compound have been evaluated biochemically for their inhibitory properties. For example, certain benzenesulfonamides have been reported as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors play a crucial role in modulating the kynurenine pathway, which is significant in neurobiology (Röver et al., 1997).
Antihyperglycemic and Anticonvulsant Activities
Structural analogs of the compound have shown remarkable antihyperglycemic activities, indicating their potential in managing diabetes mellitus. They seem to operate by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996). Furthermore, benzenesulfonamide derivatives, including those with structural similarities, have been synthesized and evaluated for anticonvulsant activities, providing a basis for the development of novel therapeutic agents for epilepsy treatment (Wang et al., 2015).
Pain Management and Anti-inflammatory Effects
The compound's structural relatives have also been synthesized and assessed for their effects on pathological pain models in animals, showing promising anti-hyperalgesic and anti-edematogenic actions. This positions them as potential candidates for pain management and anti-inflammatory therapies (Lobo et al., 2015).
Neurological Applications
Additionally, certain benzenesulfonamides have shown potential in neuropharmacology, exhibiting properties that could be beneficial in the treatment of various neurological disorders. This includes their involvement in the neurotoxic induction of experimental chronic neurodegenerative disorders, providing insights into the mechanisms of neurodegeneration and potential therapeutic avenues (Strong & Garruto, 1991).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the exact biochemical pathways affected by this compound. Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural features, it may have a broad range of effects on cells, potentially influencing multiple cellular processes .
Propiedades
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3S/c20-16-6-4-12(8-17(16)21)10-26-11-14(5-7-18(26)27)25-30(28,29)15-3-1-2-13(9-15)19(22,23)24/h1-9,11,25H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIJEXOFDJIFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.